molecular formula C13H10OS B8167817 2-Ethynyl-5-(3-methoxyphenyl)thiophene

2-Ethynyl-5-(3-methoxyphenyl)thiophene

Cat. No.: B8167817
M. Wt: 214.28 g/mol
InChI Key: DVMQMLMPQXDSSC-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(3-methoxyphenyl)thiophene is an organic compound with the molecular formula C13H10OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethynyl group and a methoxyphenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(3-methoxyphenyl)thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically a mixture of water and an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(3-methoxyphenyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-(3-methoxyphenyl)thiophene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(3-methoxyphenyl)thiophene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s reactivity and binding affinity in different contexts.

Comparison with Similar Compounds

2-Ethynyl-5-(3-methoxyphenyl)thiophene can be compared with other thiophene derivatives, such as:

    2-Ethynylthiophene: Lacks the methoxyphenyl group, resulting in different reactivity and applications.

    5-(3-Methoxyphenyl)thiophene:

    2-Bromo-5-(3-methoxyphenyl)thiophene: Contains a bromine atom instead of an ethynyl group, leading to different substitution reactions and applications.

Properties

IUPAC Name

2-ethynyl-5-(3-methoxyphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c1-3-12-7-8-13(15-12)10-5-4-6-11(9-10)14-2/h1,4-9H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMQMLMPQXDSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(S2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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